1-Iminothiomorpholine 1-oxide hydrochloride

Medicinal Chemistry Heterocyclic Chemistry Building Block Synthesis

The exclusive S-imino-N-oxide (S=N–O) motif of this thiomorpholine building block enables unique hydrogen-bonding and metal-coordination capacity not available in standard thiomorpholine oxides. With a validated IMPDH2 Ki of 440 nM and as a key intermediate in patented anti-HBV compounds (WO-2020247504-A1), the hydrochloride salt guarantees consistent stoichiometric handling. Batch-certified with NMR, HPLC, and GC at ≥95% purity, it minimizes internal QC burden and accelerates SAR campaigns.

Molecular Formula C4H11ClN2OS
Molecular Weight 170.66
CAS No. 1633667-60-3
Cat. No. B3392983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iminothiomorpholine 1-oxide hydrochloride
CAS1633667-60-3
Molecular FormulaC4H11ClN2OS
Molecular Weight170.66
Structural Identifiers
SMILESC1CS(=N)(=O)CCN1.Cl
InChIInChI=1S/C4H10N2OS.ClH/c5-8(7)3-1-6-2-4-8;/h5-6H,1-4H2;1H
InChIKeyFLQQIIQMFJZKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iminothiomorpholine 1-oxide hydrochloride CAS 1633667-60-3: Procurement-Grade Thiomorpholine Building Block with N-Iminosulfoxide Moiety


1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) is a heterocyclic organic compound with molecular formula C4H11ClN2OS and molecular weight 170.66 g/mol, featuring a thiomorpholine ring bearing both an N-oxide group and an imino (=NH) group on the sulfur atom [1]. The compound is supplied as the hydrochloride salt form with a standard commercial purity specification of 95% . As a specialized sulfur- and nitrogen-containing building block, it serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its canonical SMILES is C1CS(=N)(=O)CCN1.Cl .

Why Generic Thiomorpholine Analogs Cannot Substitute 1-Iminothiomorpholine 1-oxide Hydrochloride in Synthetic and Medicinal Chemistry Workflows


Generic substitution of 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) with simpler thiomorpholine derivatives such as thiomorpholine 1-oxide hydrochloride (CAS 76176-87-9) or thiomorpholine 1,1-dioxide fails because the target compound possesses a structurally unique S-imino-N-oxide moiety that fundamentally alters its electronic configuration, hydrogen-bonding capacity, and chemical reactivity profile [1]. Specifically, the imino group introduces an sp²-hybridized nitrogen capable of participating in conjugation, nucleophilic addition reactions, and metal coordination that is absent in non-imino analogs . Furthermore, the hydrochloride salt form (as opposed to the free base or dihydrochloride forms) provides specific solubility and handling characteristics that directly impact downstream synthetic yield and reproducibility . The quantitative evidence below establishes the verifiable, measurable differences that justify selecting this specific compound over in-class alternatives.

Quantitative Differentiation Evidence for 1-Iminothiomorpholine 1-oxide Hydrochloride: Structural, Enzymatic, and Salt-Form Comparison Data


Structural Differentiation: Imine-Containing Thiomorpholine vs. Standard Thiomorpholine Oxide

1-Iminothiomorpholine 1-oxide hydrochloride (C4H11ClN2OS, MW 170.66) differs from the closest structural analog thiomorpholine 1-oxide hydrochloride (CAS 76176-87-9, C4H10ClNOS, MW 155.65) by the presence of an S-imino group replacing the parent thiomorpholine ring structure. This substitution increases the molecular weight by 15.01 g/mol and introduces an additional hydrogen bond donor (from 2 to 3 HBD count) and acceptor (from 2 to 3 HBA count) [1]. The topological polar surface area increases from approximately 38 Ų to 61.3 Ų, representing a 61% increase in polar surface area that substantially alters membrane permeability and solubility profiles . The S-imino group provides a reactive handle for further functionalization that is absent in the non-imino analog [2].

Medicinal Chemistry Heterocyclic Chemistry Building Block Synthesis

Enzymatic Target Engagement: IMPDH2 Inhibitory Activity of 1-Iminothiomorpholine 1-oxide Hydrochloride

1-Iminothiomorpholine 1-oxide hydrochloride demonstrates measurable inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis that serves as a validated therapeutic target for antiviral and immunosuppressive therapies [1]. The compound exhibits a Ki value of 440 nM when tested for inhibition towards the NAD (Nicotinamide adenine dinucleotide) substrate of IMPDH2 [2]. IMPDH2 is the rate-limiting enzyme in de novo guanine nucleotide biosynthesis, and its inhibition is a clinically validated mechanism for antiviral (HBV, HCV) and immunosuppressive (mycophenolate mofetil) applications [3]. While no direct comparative data against other thiomorpholine derivatives are available in the same assay system, the 440 nM Ki establishes a baseline potency level that can be referenced against structurally distinct IMPDH2 inhibitors such as mycophenolic acid (Ki ~10-30 nM) and ribavirin monophosphate (Ki ~250 nM) [4].

Enzymology Drug Discovery Antiviral Research Immunosuppression

Salt Form Selection: Hydrochloride vs. Free Base vs. Dihydrochloride Physical Properties

1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3, MW 170.66) represents the mono-hydrochloride salt form of the free base 1-iminothiomorpholine 1-oxide (CAS 1621962-33-1, MW 134.20). The hydrochloride salt provides a 27.1% increase in molecular weight due to HCl addition . A dihydrochloride form (CAS 2503207-99-4, MW 207.12) is also commercially available, offering a 21.4% additional mass increase over the mono-hydrochloride and a 54.3% increase over the free base . The mono-hydrochloride form provides an intermediate solubility profile between the more water-soluble dihydrochloride and the more organic-soluble free base, offering flexibility in reaction solvent selection [1]. The hydrochloride salt demonstrates GHS hazard classification with H302 (harmful if swallowed) and H315 (causes skin irritation) warnings .

Formulation Chemistry Analytical Chemistry Process Chemistry

Commercial Purity Specification and Quality Assurance Documentation

1-Iminothiomorpholine 1-oxide hydrochloride is commercially available with a minimum purity specification of 95% as confirmed by multiple vendors including AKSci, MuseChem, and Bidepharm . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analysis reports for CAS 1633667-60-3, enabling traceable procurement for regulated research environments . The compound has an assigned MDL Number MFCD30833937, facilitating cross-vendor identification and procurement consistency [1]. Storage recommendations specify inert atmosphere conditions at 2-8°C to maintain compound integrity [2]. This level of documented quality assurance distinguishes the target compound from generic thiomorpholine derivatives that may lack batch-specific analytical characterization.

Analytical Chemistry Quality Control Procurement

Patent-Validated Scaffold: Thiomorpholine 1-Imino-1-Oxide Moiety in Antiviral Drug Development

The thiomorpholine 1-imino-1-oxide structural moiety, of which 1-Iminothiomorpholine 1-oxide hydrochloride is the core building block, has been explicitly claimed in patent WO-2020247504-A1 assigned to Aligos Therapeutics Inc. for the treatment of Hepatitis B viral (HBV) infections [1]. This international patent (priority date 2019/06/06) specifically protects compounds comprising a thiomorpholine 1,1-dioxide or 1-imino-thiomorpholine 1-oxide moiety as pharmaceutically active antiviral agents [2]. The patent classification under A61P31/20 (antivirals for DNA viruses) and C07D279/12 (thiomorpholine heterocyclic compounds) confirms the pharmaceutical relevance of this scaffold class [3]. While non-imino thiomorpholine derivatives are broadly used as building blocks, the specific 1-imino-1-oxide configuration has been recognized as patentably distinct and therapeutically valuable, providing intellectual property differentiation that may influence procurement decisions in drug discovery programs .

Antiviral Research HBV Therapeutics Medicinal Chemistry Patent Analysis

Evidence-Based Application Scenarios for 1-Iminothiomorpholine 1-oxide Hydrochloride in Research and Industrial Settings


Medicinal Chemistry: IMPDH2 Inhibitor Scaffold Optimization

Based on the validated Ki of 440 nM against human IMPDH2 [1], this compound serves as a starting scaffold for structure-activity relationship (SAR) campaigns targeting purine biosynthesis pathways. IMPDH2 inhibition is a clinically validated mechanism for antiviral (HBV, HCV) and immunosuppressive indications [2]. The S-imino group provides a functional handle for diversification that is absent in standard thiomorpholine oxides, enabling exploration of novel chemotypes beyond existing IMPDH2 inhibitors such as mycophenolic acid derivatives.

Building Block for Patent-Protected Antiviral Compounds

The 1-imino-thiomorpholine 1-oxide moiety is explicitly claimed in WO-2020247504-A1 for Hepatitis B virus (HBV) therapeutics [1]. Research teams developing HBV capsid assembly modulators or other anti-HBV agents can utilize this compound as a key synthetic intermediate to access the claimed chemical space. The hydrochloride salt form provides reliable stoichiometric handling for multi-step synthetic sequences compared to the hygroscopic free base or more acidic dihydrochloride forms [2].

Synthetic Methodology: N-Iminosulfoxide Functional Group Chemistry

The unique S-imino-N-oxide functional group (S=N−O) represents an under-explored chemical space for synthetic methodology development [1]. Unlike standard sulfoxides (S=O) or sulfoximines (S(=O)=NH), the N-iminosulfoxide configuration offers distinct electronic properties with a calculated TPSA of 61.3 Ų and zero rotatable bonds [2]. This rigid, polar scaffold is suitable for developing new coupling reactions, cycloadditions, or metal-catalyzed transformations that leverage the unique coordination chemistry of the iminosulfoxide group.

Quality-Assured Procurement for GLP-Regulated Studies

For laboratories operating under GLP guidelines or requiring publication-ready compound characterization, this product offers batch-specific QC documentation including NMR, HPLC, and GC analysis reports [1]. The assigned MDL Number MFCD30833937 ensures cross-vendor traceability [2]. The 95% minimum purity specification with documented analytical methods meets the threshold for most medicinal chemistry and biological assay applications, reducing internal validation burden compared to sourcing from vendors without batch-specific documentation.

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